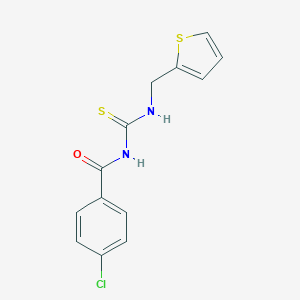
Benzyl 3-iodo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-iodo-4-methoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. It is a synthetic compound that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-iodo-4-methoxybenzoate is not well understood. However, it is believed to act as an inhibitor of various enzymes involved in the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
Benzyl 3-iodo-4-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to possess antifungal, anti-inflammatory, and anticancer properties. It has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzyl 3-iodo-4-methoxybenzoate in lab experiments is its unique chemical properties. It is a versatile reagent that can be used in the synthesis of various organic compounds. However, one of the main limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions should be taken when handling it.
Direcciones Futuras
There are several future directions for research involving Benzyl 3-iodo-4-methoxybenzoate. One possible direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action and its effects on various biological pathways. Additionally, research could be conducted to develop safer and more effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of Benzyl 3-iodo-4-methoxybenzoate involves the reaction between 3-iodo-4-methoxybenzoic acid and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Benzyl 3-iodo-4-methoxybenzoate is commonly used in scientific research as a reagent in the synthesis of various organic compounds. It is also used as a starting material in the synthesis of biologically active compounds such as antifungal agents, anti-inflammatory agents, and anticancer agents.
Propiedades
Fórmula molecular |
C15H13IO3 |
|---|---|
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
benzyl 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-7-12(9-13(14)16)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
MZBQIYIOISDQJK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)




![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)